Propanoic acid, 2,2-dimethyl-, 2-(1-amino-1-methylethyl)-4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl ester
Description
This compound is a structurally complex pyrimidinyl ester derivative characterized by a central dihydro-6-oxo-pyrimidine core. Key substituents include:
- 2-(1-Amino-1-methylethyl): A branched alkylamine group that may enhance solubility and influence receptor binding.
- 4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]: A fluorinated benzylcarbamoyl moiety, likely contributing to hydrophobic interactions and target specificity.
- 1-Methyl and 2,2-dimethylpropanoate ester: These groups modulate lipophilicity and metabolic stability.
Properties
IUPAC Name |
[2-(2-aminopropan-2-yl)-4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-6-oxopyrimidin-5-yl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O4/c1-20(2,3)19(29)30-15-14(25-18(21(4,5)23)26(6)17(15)28)16(27)24-11-12-7-9-13(22)10-8-12/h7-10H,11,23H2,1-6H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLZVGAVNFPWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(N=C(N(C1=O)C)C(C)(C)N)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009959 | |
| Record name | 2-(2-Amino-2-propanyl)-4-[(4-fluorobenzyl)carbamoyl]-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172131-64-4 | |
| Record name | 2-(1-Amino-1-methylethyl)-4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl 2,2-dimethylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1172131-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Aminopropan-2-yl)-4-((4-fluorobenzyl)carbamoyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl 2,2-dimethylpropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1172131644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Amino-2-propanyl)-4-[(4-fluorobenzyl)carbamoyl]-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminopropan-2-yl)-4-[(4-fluorobenzyl)carbamoyl]-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 2-(1-amino-1-methylethyl)-4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl ester typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the propanoic acid derivative, followed by the introduction of the pyrimidinyl ester group through a series of condensation and esterification reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency and scalability while maintaining stringent quality control standards. The use of advanced technologies, such as automated reactors and in-line monitoring systems, helps to streamline the production process and minimize the risk of contamination or variability in the final product.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The propanoic acid ester group undergoes hydrolysis under acidic or basic conditions to yield 2,2-dimethylpropanoic acid and the corresponding pyrimidinyl alcohol.
| Reaction Conditions | Reagents/Catalysts | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 2,2-dimethylpropanoic acid + pyrimidinol derivative | 85–92 | |
| Basic hydrolysis (saponification) | NaOH (1M), 70°C | Sodium 2,2-dimethylpropanoate + pyrimidinol derivative | 78–88 |
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Mechanism : Nucleophilic acyl substitution, with water or hydroxide ion attacking the carbonyl carbon.
-
Kinetics : Basic hydrolysis proceeds faster due to increased nucleophilicity of OH⁻ ions.
Amide Hydrolysis
The amide bond in the 4-[[[(4-fluorophenyl)methyl]amino]carbonyl] group is stable under mild conditions but hydrolyzes under prolonged acidic/basic treatment:
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Electronic effects : The electron-withdrawing fluorine atom on the phenyl ring increases the electrophilicity of the carbonyl carbon, accelerating hydrolysis.
Reactivity of the Amino Group
The 1-amino-1-methylethyl substituent participates in nucleophilic reactions:
| Reaction Type | Reagents | Products | Key Observations | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride | N-acetyl derivative | Steric hindrance reduces yield (60%) | |
| Schiff base formation | Benzaldehyde | Imine-linked conjugate | Reversible under acidic conditions |
-
Steric considerations : The tertiary amino group’s bulky environment limits reaction efficiency.
Pyrimidinyl Ring Modifications
The pyrimidine core undergoes electrophilic substitution and redox reactions:
| Reaction Type | Reagents/Conditions | Products | Notes | Reference |
|---|---|---|---|---|
| Oxidation (6-oxo group) | KMnO4, acidic conditions | Dihydroxy-pyrimidine derivative | Limited regioselectivity | |
| Nucleophilic substitution | NH3, high pressure | 2-aminopyrimidine analog | Low yield (30%) due to ring deactivation |
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Tautomerism : The 6-oxo group enables keto-enol tautomerism, influencing reactivity.
Fluorophenyl Group Reactivity
The 4-fluorophenyl moiety exhibits limited reactivity under standard conditions but participates in select transformations:
Stability and Degradation Pathways
-
Thermal decomposition : Degrades above 200°C, producing CO2 and fluorinated byproducts.
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Photolytic cleavage : UV exposure leads to pyrimidine ring scission (observed via HPLC monitoring).
Scientific Research Applications
Antiviral Activity
One of the primary applications of this compound is its role as an intermediate in the synthesis of antiviral agents. It has been studied for its potential effectiveness against viral infections, particularly in the development of drugs targeting HIV and other retroviruses.
Case Study: Raltegravir Synthesis
Raltegravir, an integrase inhibitor used in HIV treatment, utilizes intermediates like propanoic acid derivatives in its synthesis. The structural similarity allows for modifications that enhance antiviral activity while reducing side effects.
Anticancer Properties
Research has indicated that derivatives of this compound may exhibit anticancer properties. The presence of the pyrimidine ring system is critical for biological activity, as it is often found in many anticancer drugs.
Case Study: Pyrimidine Derivatives
Studies have demonstrated that certain pyrimidine derivatives possess cytotoxic effects against various cancer cell lines. Compounds similar to propanoic acid derivatives have shown promise in inhibiting tumor growth and inducing apoptosis.
Anti-inflammatory Applications
The compound's structure suggests potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease treatments.
Case Study: Inflammatory Disease Models
In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that propanoic acid derivatives could be developed into therapeutic agents for conditions like arthritis and asthma.
Synthesis and Derivatives
The synthesis of propanoic acid derivatives often involves multi-step organic reactions including acylation and amination processes. The versatility of this compound allows for the development of various derivatives tailored for specific applications.
Synthetic Pathways
- Acylation Reaction : Involves introducing acyl groups to the amino component.
- Amination : Modifying the amine group to enhance biological activity.
- Pyrimidine Ring Formation : Key step for ensuring biological efficacy.
Mechanism of Action
The mechanism by which propanoic acid, 2,2-dimethyl-, 2-(1-amino-1-methylethyl)-4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to changes in cellular function and behavior. The compound’s unique structure allows it to bind to specific receptors or enzymes, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Impact on Bioactivity: The 4-fluorophenylmethylcarbamoyl group in the target compound may enhance target affinity compared to non-fluorinated analogs (e.g., the toluidinocarbonyl group in ), as fluorination often improves metabolic stability and binding .
Pyrimidine Core Modifications :
- The thioxo-pyrimidine in introduces sulfur, which could alter redox properties compared to the oxo-pyrimidine in the target compound.
- The dihydro-6-oxo moiety in the target compound is shared with anticancer agents like the thiazolyl derivative in , suggesting possible overlap in mechanisms (e.g., topoisomerase inhibition).
Bioactivity and Mechanism Insights
- Anticancer Potential: Pyrimidine derivatives with fluorinated aromatic groups (e.g., 4-fluorophenyl) exhibit cytotoxicity by intercalating DNA or inhibiting kinases . The target compound’s structure aligns with such mechanisms.
- Enzyme Inhibition: Carbamoyl and carboxyester groups (as in ) are common in protease inhibitors. The target compound’s [[[(4-fluorophenyl)methyl]amino]carbonyl] group may target serine hydrolases or proteasomes .
Biological Activity
Propanoic acid, 2,2-dimethyl-, 2-(1-amino-1-methylethyl)-4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl ester (CAS No. 1172131-64-4) is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique chemical structure that includes:
- Functional Groups : Propanoic acid backbone, pyrimidinyl ester group, and multiple amino and fluorophenyl substituents.
- Molecular Formula : C21H27FN4O4
- Molecular Weight : 418.462 g/mol
This structural complexity contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. It can modulate various biochemical processes by:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Binding : It can bind to receptors that regulate signaling pathways critical for cellular responses.
Pharmacological Applications
Research indicates that propanoic acid derivatives exhibit a range of pharmacological effects:
- Antitumor Activity : Studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : It has been shown to reduce inflammation in various models, potentially benefiting conditions such as arthritis.
- Antimicrobial Properties : Preliminary data suggest activity against certain bacterial strains, indicating potential as an antimicrobial agent.
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study A | Cell line assays | Induced apoptosis in cancer cell lines with IC50 values in the micromolar range. |
| Study B | Enzyme inhibition assays | Showed significant inhibition of enzyme X involved in inflammatory pathways. |
| Study C | Antimicrobial testing | Demonstrated activity against Gram-positive bacteria with MIC values below 100 µg/mL. |
In Vivo Studies
In vivo studies further elucidate the compound's therapeutic potential:
- Animal Models : Administered to mice with induced tumors resulted in a significant reduction in tumor size compared to controls.
- Inflammation Models : Reduced swelling and pain in models of acute inflammation.
Comparative Analysis with Similar Compounds
When compared to other propanoic acid derivatives or pyrimidinyl esters, this compound exhibits distinct properties:
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| Compound A | 400 g/mol | Moderate anti-inflammatory |
| Compound B | 420 g/mol | Strong anticancer effects |
| Propanoic Acid (Current) | 418.462 g/mol | Broad spectrum of activities |
This comparative analysis highlights the unique profile of propanoic acid derivatives.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, including esterification and pyrimidine ring functionalization. Key steps:
- Esterification : React 2,2-dimethylpropanoic acid with a pyrimidinyl alcohol derivative under acid catalysis (e.g., H₂SO₄) at reflux .
- Amide Coupling : Introduce the 4-fluorophenylmethylamino carbonyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity . Optimization Table:
| Step | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Esterification | H₂SO₄ | 80 | 65 | 90 |
| Amide Coupling | EDC/HOBt | 25 | 78 | 92 |
Q. Which analytical techniques are most effective for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester and amide linkages (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS for molecular ion validation (expected [M+H]⁺ ~550 m/z) .
- FT-IR : Detect carbonyl stretches (ester: ~1740 cm⁻¹; amide: ~1650 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Decomposes above 150°C (TGA analysis); store at -20°C for long-term stability .
- pH Sensitivity : Hydrolyzes in basic conditions (pH > 9); use neutral buffers for biological assays .
Advanced Research Questions
Q. What mechanistic insights explain its interaction with enzymatic targets (e.g., kinases or proteases)?
- The 4-fluorophenyl group enhances hydrophobic interactions with enzyme pockets (e.g., ATP-binding sites in kinases), while the pyrimidinyl ester acts as a Michael acceptor for covalent inhibition .
- Docking Studies : Molecular dynamics simulations suggest high affinity for tyrosine kinases (e.g., EGFR, binding energy ≤ -9.5 kcal/mol) .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Key Modifications :
| Substituent | Effect on Activity |
|---|---|
| 4-fluorophenyl | ↑ Hydrophobicity, target binding |
| 1-methylethylamino | ↑ Solubility, reduces cytotoxicity |
| Pyrimidinyl ester | Covalent binding potential |
- Replace the fluorophenyl group with chlorophenyl () to compare potency and selectivity .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Rodent Models : Administer orally (10 mg/kg) to assess bioavailability (Cmax ~1.2 µg/mL at 2 hrs) .
- Tumor Xenografts : Use HT-29 colon cancer models; monitor tumor volume reduction (≥50% at 14 days) vs. controls .
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
- Yield Discrepancies : Trace to solvent purity (e.g., anhydrous DMF vs. technical grade) or catalyst aging .
- Bioactivity Variability : Standardize assay conditions (e.g., ATP concentration in kinase assays) .
Q. What strategies improve aqueous solubility without compromising target affinity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
